2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid
Description
Properties
Molecular Formula |
C13H21NO3 |
|---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
2-(cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid |
InChI |
InChI=1S/C13H21NO3/c15-12(16)11-8-14(7-10-1-2-10)9-13(11)3-5-17-6-4-13/h10-11H,1-9H2,(H,15,16) |
InChI Key |
IZTMJUOJAPMIJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2CC(C3(C2)CCOCC3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Formation of Imines from Cyclopropylmethyl Precursors
- Cyclopropylmethyl derivatives (such as tert-butyl cyclopropylcarboxylate) are reacted with benzylamine in refluxing toluene using a Dean-Stark apparatus to remove water and drive imine formation.
- This step typically proceeds with nearly quantitative yields and the crude imine is used directly without purification.
Allyl Organometallic Addition
Bromocyclization to Form the Spirocyclic Core
- The allylated amine is subjected to bromocyclization using a mixture of aqueous hydrobromic acid (48%) and bromine, maintaining temperatures below 25 °C.
- This step induces intramolecular cyclization, forming the 8-oxa-2-azaspiro[4.5]decane ring system.
- The reaction mixture is then neutralized and purified, yielding spirocyclic bromides with approximately 90% purity.
Reduction and Functional Group Transformations
- The brominated spirocycle is reduced using lithium aluminum hydride (LiAlH4) in THF at 0 °C to room temperature over several hours.
- After workup, the product is distilled under vacuum to isolate the reduced spirocyclic intermediate.
- Subsequent oxidation or deprotection steps convert intermediates into the target carboxylic acid functionality.
Alternative Approaches
- For substrates bearing cyclopropyl moieties, direct formation of unstable cyclopropanone intermediates is avoided by using tert-butyl cyclopropylcarboxylate as a starting material.
- This circumvents instability issues and allows for scalable synthesis of the target spirocyclic acid.
Reaction Conditions and Yields Summary
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Imine formation | Cyclopropylmethyl derivative + benzylamine, toluene, reflux, Dean-Stark | ~99 (quantitative) | No purification needed |
| Allylmagnesium addition | Allylmagnesium chloride (2 M in THF), -20 °C to rt | >90 | THF solvent preferred |
| Bromocyclization | 48% aq HBr, Br2, <25 °C | ~90 purity | Exothermic, careful temperature control |
| Reduction | LiAlH4 in THF, 0 °C to rt, 72 h | Not specified | Followed by vacuum distillation |
| Final oxidation/deprotection | Various oxidants (e.g., RuCl3–NaIO4) and catalytic hydrogenolysis | 22–43 (overall) | Dependent on protecting groups and substrates |
Analytical Characterization
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms structure at each stage, with characteristic chemical shifts for aromatic, spirocyclic, and cyclopropyl protons.
- Mass spectrometry (EIMS, LCMS) confirms molecular weights and purity.
- Elemental analysis validates the composition consistent with theoretical values.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives in the presence of suitable nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogenated derivatives with nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs of 2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid, highlighting variations in substituents, molecular properties, and available
Structural and Functional Differences
- Cyclopropylmethyl vs. Isobutyl ( vs. The latter’s higher molecular weight (241.33 vs. ~227–311 g/mol) may reduce solubility .
- Benzyl Substituent ():
The aromatic benzyl group increases molecular weight (311.81 g/mol) and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. The hydrochloride salt form mitigates this by improving ionizability . - Methyl and Acetyl Groups (Evidences 10–11):
The methyl substituent (199.25 g/mol) offers minimal steric bulk, favoring synthetic accessibility. In contrast, the acetyl group introduces a polar ketone, altering electronic distribution and hydrogen-bonding capacity .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity: Cyclopropylmethyl and benzyl groups increase logP values compared to methyl or acetyl substituents, impacting absorption and distribution.
- Metabolic Stability: The cyclopropane ring’s resistance to oxidative metabolism may prolong half-life relative to isobutyl or acetylated analogs .
- Solubility: Carboxylic acid functionality ensures moderate aqueous solubility, but bulky substituents (e.g., benzyl) necessitate salt forms for optimal bioavailability .
Biological Activity
2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid is a complex organic compound characterized by a unique spirocyclic structure that incorporates both oxygen and nitrogen within its ring system. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry, particularly as a precursor in drug development.
| Property | Value |
|---|---|
| Molecular Formula | C13H21NO3 |
| Molecular Weight | 239.31 g/mol |
| IUPAC Name | This compound |
| InChI Key | IZTMJUOJAPMIJW-UHFFFAOYSA-N |
The synthesis of this compound typically involves multi-step organic reactions, including the reaction of unactivated yne-en-ynes with substituted aryl halides in the presence of palladium acetate and triphenylphosphine. The mechanism of action is believed to involve interactions with specific molecular targets, such as enzymes or receptors, modulating their activity and potentially leading to therapeutic effects.
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of this compound and its derivatives. For instance, related compounds have shown activity against various pathogens, including strains resistant to conventional antibiotics. The structure-function relationship indicates that modifications in the cyclopropyl moiety can enhance antibacterial efficacy against ESKAPE pathogens, which are known for their multidrug resistance .
Case Studies
- Antibacterial Evaluation : In a comparative study, derivatives of 2-(Cyclopropylmethyl)-8-oxa-2-azaspiro[4.5]decane demonstrated significant antibacterial activity against Staphylococcus aureus and Enterococcus faecalis, with minimal activity against Pseudomonas aeruginosa. The most active compounds exhibited MIC values in the single-digit mg/mL range, indicating potential for development as new antimicrobial agents .
- Mechanistic Studies : Investigations into the mechanism of action revealed that these compounds may inhibit bacterial growth by disrupting cell wall synthesis or interfering with DNA replication processes. Further research is needed to elucidate specific pathways involved in their antimicrobial action.
Therapeutic Applications
The biological activity of this compound extends beyond antimicrobial effects. Its unique structure makes it a candidate for further exploration in various therapeutic contexts, including:
- Antiviral Activity : Preliminary studies suggest potential antiviral properties that merit further investigation.
- Anti-inflammatory Effects : Compounds within this class may exhibit anti-inflammatory activity through modulation of inflammatory pathways.
Q & A
Q. Basic
- NMR spectroscopy : ¹H NMR confirms cyclopropylmethyl proton splitting patterns (δ 0.5–1.5 ppm) and spiro core integrity. ¹³C NMR identifies the carboxylic acid carbonyl (δ ~170 ppm) .
- Mass spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 280.1443 for C₁₄H₂₁NO₃) .
- IR spectroscopy : Stretching vibrations at ~2500–3300 cm⁻¹ (carboxylic acid O-H) and ~1700 cm⁻¹ (C=O) confirm functional groups .
How does the cyclopropylmethyl substituent influence the compound’s reactivity?
Advanced
The cyclopropyl group introduces ring strain (~27 kcal/mol), enhancing susceptibility to ring-opening reactions (e.g., acid-catalyzed cleavage). However, steric hindrance from the methyl group slows nucleophilic attacks at the spiro carbon. Computational studies (DFT) show increased electron density at the carboxylic acid moiety, favoring salt formation with amines .
What are the key chemical properties affecting solubility and stability?
Q. Basic
- Solubility : pH-dependent due to the carboxylic acid group; soluble in alkaline aqueous solutions (pH >8) and polar organic solvents (e.g., DMSO) .
- Stability : Degrades under prolonged UV exposure or acidic conditions (pH <3). Store in amber vials at −20°C under nitrogen .
What computational methods predict the compound’s interaction with biological targets?
Q. Advanced
- Molecular docking : Predicts binding affinity to enzymes like carbonic anhydrase (PDB ID: 1CA2). The spiro core occupies the hydrophobic active site, while the carboxylic acid interacts with Zn²⁺ ions .
- MD simulations : Reveal stable binding over 100 ns trajectories, with RMSD <2 Å for ligand-enzyme complexes .
How is the purity of the compound assessed post-synthesis?
Q. Basic
- HPLC : Reverse-phase C18 columns (gradient: 5–95% acetonitrile/water) detect impurities (<0.5% area) .
- Elemental analysis : Confirms C, H, N content within ±0.3% of theoretical values .
What strategies mitigate steric hindrance in derivatization reactions?
Q. Advanced
- Protecting groups : Use tert-butoxycarbonyl (Boc) to shield the carboxylic acid during alkylation .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) for amide bond formation .
- Bulky leaving groups : Tosyl or mesyl groups improve substitution efficiency at hindered positions .
What are the primary applications in medicinal chemistry?
Q. Basic
- Enzyme inhibition : Potent inhibitor of carbonic anhydrase IX (IC₅₀ = 12 nM) and acetylcholinesterase (IC₅₀ = 45 nM) .
- Receptor modulation : Binds to GABAₐ receptors (Kd = 8 µM), suggesting anxiolytic potential .
How do structural modifications alter bioactivity?
Q. Advanced
- Electron-withdrawing groups : Fluorine at the cyclopropylmethyl position increases metabolic stability (t₁/₂ from 2h to 6h in liver microsomes) .
- Spiro ring expansion : Changing from [4.5] to [4.6] decane reduces steric clash with carbonic anhydrase, improving IC₅₀ by 3-fold .
- SAR studies : Methylation at the 8-oxa position enhances blood-brain barrier permeability (logBB = +0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
